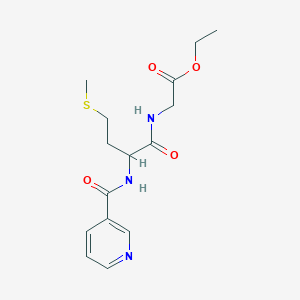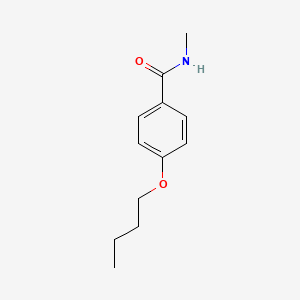![molecular formula C14H19Cl2NO3 B4995367 4-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B4995367.png)
4-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}morpholine, commonly known as DCM, is a chemical compound used in scientific research for its unique properties. DCM is a morpholine derivative and is synthesized through a multi-step process.
作用機序
DCM is a non-polar solvent that is able to dissolve a wide range of organic compounds. Its unique properties make it an ideal solvent for various chemical reactions. DCM is also able to form stable emulsions with water, which makes it useful in emulsion polymerization. Additionally, DCM has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
DCM has been shown to have a wide range of biochemical and physiological effects. It has been shown to be toxic to some aquatic organisms, and may have carcinogenic properties. However, in low concentrations, DCM has also been shown to have anti-inflammatory properties, which may be useful in the treatment of certain diseases.
実験室実験の利点と制限
One of the main advantages of using DCM in lab experiments is its ability to dissolve a wide range of organic compounds. Its unique properties also make it an ideal solvent for various chemical reactions. However, DCM is also highly volatile and flammable, which can make it difficult to handle in the lab. Additionally, DCM is toxic to some aquatic organisms, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on DCM. One area of research could be to explore its anti-inflammatory properties and potential use in the treatment of certain diseases. Additionally, research could be done to develop safer and more environmentally friendly alternatives to DCM that could be used in lab experiments. Finally, research could be done to explore the potential use of DCM in other applications, such as corrosion inhibition or lubricant additives.
Conclusion:
In conclusion, DCM is a chemical compound with unique properties that make it useful in a wide range of scientific research applications. It is synthesized through a multi-step process and has been shown to have anti-inflammatory properties, as well as toxic properties in some aquatic organisms. While it has many advantages for lab experiments, its volatility and toxicity can also make it difficult to handle. There are many potential future directions for research on DCM, including exploring its anti-inflammatory properties and developing safer alternatives.
合成法
DCM is synthesized through a multi-step process that involves the reaction of morpholine with 2,3-dichlorophenol and ethylene oxide. The reaction is catalyzed by a base, typically potassium hydroxide, and is carried out under reflux conditions. The resulting product is then purified through a series of extraction and distillation steps to obtain pure DCM.
科学的研究の応用
DCM has been widely used in scientific research for its unique properties. It is commonly used as a reagent in organic synthesis, as a solvent for various chemical reactions, and as a surfactant in emulsion polymerization. DCM has also been used as a corrosion inhibitor, a lubricant additive, and a heat transfer fluid.
特性
IUPAC Name |
4-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO3/c15-12-2-1-3-13(14(12)16)20-11-10-19-9-6-17-4-7-18-8-5-17/h1-3H,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKBXGFIEGXAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-morpholinyl)-2-oxo-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B4995284.png)
![diethyl [3-(4-fluorophenoxy)propyl]malonate](/img/structure/B4995296.png)
![4-({[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl][(methylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B4995300.png)


![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4995334.png)

![N,N-diethyl-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4995344.png)
![5-(4-isopropylphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4995347.png)


![1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4995363.png)

![dimethyl 3-methyl-5-{[(2-pyrimidinylthio)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4995374.png)